molecular formula C12H16FN B1446708 4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine CAS No. 1782711-41-4

4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine

Cat. No. B1446708
M. Wt: 193.26 g/mol
InChI Key: RBXXAGPKVUFUDA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For example, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the substituents on the pyrrolidine ring . For instance, the polymorphism and thermodynamic properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate, a related compound, were studied using various techniques .

Scientific Research Applications

  • Scientific Field: Thermodynamics and Liquid Crystal Research

    • Application: The compound 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB), which is structurally similar to the requested compound, has been studied for its thermodynamic properties and phase behavior .
    • Method: The research combined adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) to elucidate the polymorphism and thermodynamic properties of 5CFPB .
    • Results: Seven phases were identified, and the thermodynamic quantities of the transitions were determined. The crystallization kinetics were found to depend on the size and thermal history of the sample .
  • Scientific Field: Medicinal Chemistry and Microbiology

    • Application: Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a compound related to the one you’re interested in, have been synthesized and evaluated for their antimicrobial activity .
    • Method: The researchers synthesized new derivatives of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting it with corresponding benzaldehydes with various substituents at position 4 .
    • Results: Several new substances showed moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
  • Scientific Field: Neuropharmacology

    • Application: Isamoltane (CGP-361A), a compound that contains a 3-(3-Fluorophenyl)pyrrolidine moiety, acts as an antagonist at β-adrenergic, 5-HT1A and 5-HT1B receptors .
    • Method: The compound is typically tested in animal models to evaluate its anxiolytic effects .
    • Results: It has been found to have anxiolytic effects in rodents .
  • Scientific Field: Medicinal Chemistry

    • Application: Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a compound related to the one you’re interested in, have been synthesized and evaluated for their antimicrobial activity .
    • Method: The researchers synthesized new derivatives of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting it with corresponding benzaldehydes with various substituents at position 4 .
    • Results: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
  • Scientific Field: Organic Chemistry

    • Application: 3-(4-Fluorophenyl)propionic Acid, a compound that contains a 3-(4-Fluorophenyl) moiety, is used in organic synthesis .
    • Method: This compound is typically used as a building block in the synthesis of more complex organic molecules .
    • Results: The specific outcomes depend on the particular synthesis being performed .
  • Scientific Field: Medicinal Chemistry

    • Application: Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, a compound related to the one you’re interested in, have been synthesized and evaluated for their antimicrobial activity .
    • Method: The researchers synthesized new derivatives of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by reacting it with corresponding benzaldehydes with various substituents at position 4 .
    • Results: Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
  • Scientific Field: Organic Chemistry

    • Application: 3-(4-Fluorophenyl)propionic Acid, a compound that contains a 3-(4-Fluorophenyl) moiety, is used in organic synthesis .
    • Method: This compound is typically used as a building block in the synthesis of more complex organic molecules .
    • Results: The specific outcomes depend on the particular synthesis being performed .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For related compounds, safety data sheets recommend avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

The future directions in the research and development of pyrrolidine derivatives could involve the design of new compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of these compounds .

properties

IUPAC Name

4-(3-fluorophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXXAGPKVUFUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-3,3-dimethylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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